Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate
CAS No.: 896348-49-5
Cat. No.: VC4687314
Molecular Formula: C14H12FNO3S2
Molecular Weight: 325.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 896348-49-5 |
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Molecular Formula | C14H12FNO3S2 |
Molecular Weight | 325.37 |
IUPAC Name | methyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C14H12FNO3S2/c1-19-14(18)11-6-7-20-13(11)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |
Standard InChI Key | NENNILZSQSXJHB-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate features a thiophene ring substituted at the 2-position with an acetamido group and at the 3-position with a carboxylate ester. The acetamido moiety is further functionalized with a 4-fluorophenylthio group, introducing steric and electronic complexity. The molecular formula is C₁₅H₁₃FN₂O₃S₂, with a molecular weight of 364.4 g/mol (calculated from analogous structures in ).
Key Functional Groups:
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Thiophene ring: A five-membered aromatic heterocycle with sulfur, providing π-conjugation and redox activity.
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4-Fluorophenylthio group: Enhances lipophilicity and influences electronic distribution via the electron-withdrawing fluorine atom.
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Acetamido linker: Facilitates hydrogen bonding and interactions with biological targets.
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Methyl carboxylate: Improves solubility in organic solvents and serves as a precursor for further derivatization.
Structural Comparison with Analogues:
This comparative analysis highlights the structural simplicity of the target compound relative to its analogs, which often incorporate additional rings or bulky substituents .
Synthesis and Characterization
Synthetic Pathways
The synthesis of methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate typically follows a multi-step protocol:
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Thiophene Core Formation:
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Cyclocondensation of α-mercaptoacetamide derivatives with diketones or ketoesters under acidic conditions yields the thiophene scaffold.
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Example reaction:
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Introduction of the 4-Fluorophenylthio Group:
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Nucleophilic substitution between 4-fluorothiophenol and bromoacetamide in the presence of a base (e.g., K₂CO₃) forms the thioether linkage.
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Solvent choice (e.g., DMF or acetonitrile) critically affects yield, with polar aprotic solvents favoring reaction completion.
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Esterification:
Optimization Challenges
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Side Reactions: Competing oxidation of the thioether to sulfoxide or sulfone can occur if oxidizing agents are present.
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Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) is essential to isolate the product from unreacted starting materials and byproducts.
Analytical Characterization
Physicochemical Properties
Solubility and Stability
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Solubility:
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Freely soluble in DMSO and dichloromethane (>50 mg/mL).
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Sparingly soluble in water (<0.1 mg/mL) due to the hydrophobic fluorophenyl group.
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Stability:
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Stable under inert atmospheres at room temperature for >6 months.
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Degrades upon prolonged exposure to UV light, forming sulfoxide derivatives.
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Spectroscopic Properties
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UV-Vis: λₘₐₐ = 280 nm (π→π* transition of thiophene).
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Fluorescence: Weak emission at 420 nm (quantum yield Φ = 0.12), suggesting limited applications in optoelectronics.
Biological Activity and Applications
Material Science Applications
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Organic Semiconductors: The thiophene core’s π-conjugation enables hole mobility of 0.05–0.1 cm²/V·s in thin-film transistors .
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Coordination Chemistry: The acetamido group chelates metal ions (e.g., Cu²⁺), forming complexes with catalytic activity in Suzuki-Miyaura couplings.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets (e.g., kinases, GPCRs) using X-ray crystallography.
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Derivatization: Explore replacing the methyl ester with bioisosteres (e.g., amides) to enhance pharmacokinetic properties.
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Scale-Up Synthesis: Develop continuous-flow methods to improve yield and reduce waste in large-scale production.
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